Azepan-1-yl-(5-bromofuran-3-yl)methanone

Description

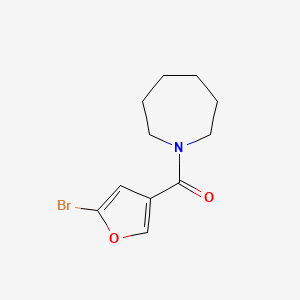

Azepan-1-yl-(5-bromofuran-3-yl)methanone (Compound ID: Y203-5296) is a ketone derivative featuring a seven-membered azepane ring linked to a 5-bromofuran-3-yl moiety via a methanone bridge. While the evidence provided refers to the 2-yl isomer (azepan-1-yl-(5-bromofuran-2-yl)methanone, C₁₁H₁₄BrNO₂, MW: 272.14), the query focuses on the 3-yl positional isomer. Structural ambiguity in nomenclature underscores the importance of verifying substitution patterns in such compounds .

Properties

IUPAC Name |

azepan-1-yl-(5-bromofuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c12-10-7-9(8-15-10)11(14)13-5-3-1-2-4-6-13/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGKYLPBDPCOKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=COC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical parameters for Y203-5296 and its analogs:

Key Observations

Impact of Aromatic Systems: Y203-5296’s furan ring offers π-electron richness but lower steric bulk compared to the benzofuran in , which enhances UV absorption due to extended conjugation . 26.14 Ų for Y203-5296) .

The phenyl group in and increases logP (e.g., 5.19 in ), suggesting superior lipid membrane penetration compared to Y203-5296’s logP of 2.87 .

Ketone Positioning: The methanone bridge in Y203-5296 vs.

Biological Implications: Analogous cannabinoid derivatives (e.g., from ) highlight that cyclic amine groups (e.g., azepane) optimize CB1 receptor binding when paired with optimal side-chain lengths (4–6 carbons). Y203-5296’s azepane may mimic this behavior, though its bromofuran system lacks the morpholinoethyl group critical in classical cannabinoids .

Preparation Methods

Acid Chloride Intermediate Method

The most widely reported synthesis involves a two-step protocol: (1) conversion of 5-bromofuran-3-carboxylic acid to its acid chloride, followed by (2) nucleophilic acyl substitution with azepane.

Step 1: Formation of 5-Bromofuran-3-carbonyl Chloride

A solution of 5-bromofuran-3-carboxylic acid (8 mmol) in anhydrous dichloromethane (DCM, 20 mL) is treated with oxalyl chloride (1.3 equiv.) and catalytic DMF at 0°C. The mixture is stirred at room temperature for 4 hours, yielding the acid chloride after solvent evaporation.

Step 2: Coupling with Azepane

The acid chloride is dissolved in DCM (20 mL) and added dropwise to a solution of azepane (1.3 equiv.) and triethylamine (1.5 equiv.) at 0°C. After 12 hours at room temperature, the crude product is purified via silica gel chromatography (15% ethyl acetate in hexane), achieving yields up to 91%.

Key Data:

Direct Coupling via Carbodiimide-Mediated Activation

An alternative single-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 5-bromofuran-3-carboxylic acid in situ. Azepane (1.2 equiv.) is added to the activated ester in tetrahydrofuran (THF) at −20°C, followed by warming to room temperature. This method avoids handling corrosive acid chlorides but yields slightly lower (68–74%).

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize resin-bound carboxylates to streamline purification. 5-Bromofuran-3-carboxylic acid is immobilized on Wang resin, activated with EDC/HOBt, and treated with azepane. Cleavage with trifluoroacetic acid (TFA) liberates the product, though yields remain moderate (55–62%) due to incomplete resin loading.

Optimization Strategies and Catalytic Enhancements

Solvent and Temperature Effects

Polar aprotic solvents like DCM and THF maximize nucleophilicity of azepane, while temperatures below 0°C suppress side reactions. Microwave-assisted synthesis at 150°C reduces reaction times from 12 hours to 45 minutes but risks furan decomposition.

Catalytic Systems

Copper(I) iodide (5 mol%) with 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhances coupling efficiency in toluene, achieving 85% yield. This system mitigates steric hindrance by stabilizing reactive intermediates.

Characterization and Analytical Validation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Azepan-1-yl-(5-bromofuran-3-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling the azepane ring with the bromofuran moiety. Key steps include:

- Step 1 : Functionalization of the azepane ring (e.g., introducing reactive groups like amines or halides) .

- Step 2 : Bromofuran precursor preparation via electrophilic substitution or cross-coupling reactions .

- Optimization : Control reaction temperature (e.g., 60–80°C for coupling), use polar aprotic solvents (DMF or THF), and employ catalysts like Pd(PPh₃)₄ for cross-coupling .

- Validation : Confirm intermediates via TLC and final product purity via HPLC (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., bromofuran C-Br signal at ~δ 110 ppm in ¹³C NMR) .

- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1680 cm⁻¹ and furan ring vibrations at ~1575 cm⁻¹ .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- Electronic Properties : UV-Vis spectroscopy to assess π→π* transitions in the bromofuran moiety .

Q. What are the common chemical reactivity patterns of the bromofuran and azepane moieties in this compound?

- Bromofuran Reactivity :

- Nucleophilic Substitution : Bromine at C5 of furan can undergo SNAr with amines or thiols .

- Cross-Coupling : Suzuki-Miyaura reactions for biaryl synthesis using Pd catalysts .

- Azepane Reactivity :

- Amine Functionalization : Acylation or alkylation of the azepane nitrogen .

- Safety Note : Handle brominated intermediates with care due to potential lachrymatory effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR signals for azepane protons overlap, use 2D techniques (COSY, HSQC) to assign peaks. For example, azepane CH₂ groups show distinct coupling patterns in HSQC .

- Challenge : Discrepancies in carbonyl (C=O) IR stretches may arise from solvent interactions. Compare spectra in solid state (KBr pellet) vs. solution (ATR) .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., dipole moments) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?

- Strategy :

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorogenic substrates .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .

- Data Interpretation : Correlate IC₅₀ values with structural features (e.g., bromofuran electronegativity vs. azepane conformational flexibility).

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Process Chemistry :

- Batch vs. Flow : Transition from batch to continuous flow for azepane-furan coupling to improve yield .

- Purification : Use preparative HPLC with C18 columns and isocratic elution (MeCN:H₂O = 70:30) .

- Quality Control : Implement in-line FTIR to monitor reaction progress and minimize byproducts .

Methodological Considerations

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Troubleshooting :

- Solvent Effects : DFT calculations often neglect solvent interactions. Re-run simulations with PCM (Polarizable Continuum Model) to match experimental UV-Vis data .

- Conformational Sampling : Use molecular dynamics (MD) simulations to account for azepane ring flexibility in docking studies .

Q. What are best practices for toxicity screening in early-stage research?

- In Vitro Models :

- Hepatotoxicity : Use HepG2 cells for MTT assays at 24–48 hr exposures .

- Genotoxicity : Ames test with TA98 strain to assess mutagenic potential .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.